molecular formula C17H18ClNO B359151 N-benzyl-2-chloro-N-isopropylbenzamide CAS No. 55578-23-9

N-benzyl-2-chloro-N-isopropylbenzamide

Cat. No.: B359151
CAS No.: 55578-23-9
M. Wt: 287.8g/mol
InChI Key: ZNMYNGJECVXOIL-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C17H18ClNO and a molecular weight of 287.784 g/mol . It is characterized by the presence of a benzyl group, a chloro substituent, and an isopropyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-isopropylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzyl-N-isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-chloro-N-isopropylbenzamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-chloro-N-isopropylbenzamide is unique due to the presence of both the benzyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-benzyl-2-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMYNGJECVXOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216658
Record name 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55578-23-9
Record name 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55578-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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